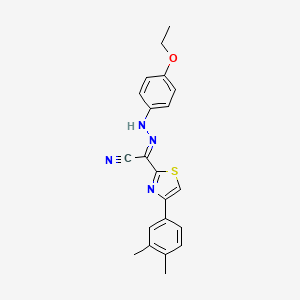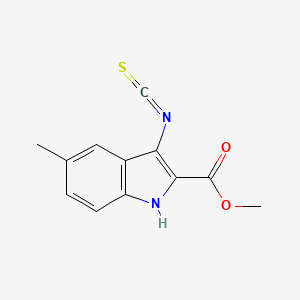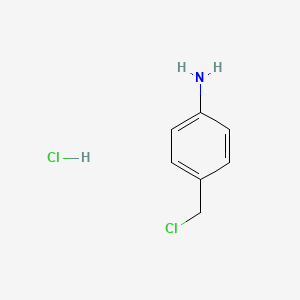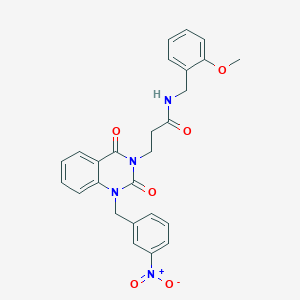![molecular formula C20H25N7O2 B2402616 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920184-26-5](/img/structure/B2402616.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a type of heterocyclic compound . It is part of a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells .
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates .
Molecular Structure Analysis
The molecular structure of these compounds is complex and can vary depending on the specific substituents attached to the core [1,2,3]triazolo[4,5-d]pyrimidine structure . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, the acetylated compound showed significantly decreased activity against USP28, indicating the essential role of the free amine group for the activity . In contrast, compounds substituted with different R1 groups showed decreased activity, suggesting the importance of the propylthio group for USP28 inhibition .
科学的研究の応用
One of the primary goals in organic synthesis, especially for biologically active compounds, is to develop efficient and environmentally safe methods. Green Chemistry, which encompasses principles like atom economy, solvent reduction, and energy minimization, has gained prominence in recent years . In this context, let’s explore the applications of this intriguing compound.
Medicinal Chemistry
1,2,3-triazoles play a crucial role in pharmaceutical chemistry. Their 1,2,4 counterparts are also relevant, albeit less explored. Researchers have synthesized these triazole systems using both classical and green chemistry methods. The focus lies on compounds or scaffolds with biological and pharmacophoric properties .
Ultrasound-Assisted Synthesis
Ultrasound chemistry has emerged as a nonconventional green source for chemical reactions. Researchers have successfully employed ultrasound to synthesize 1,2,3-triazoles, enhancing their efficiency and minimizing waste. These compounds find applications in drug discovery and development .
Mechanochemistry
Mechanochemistry, another green approach, involves using mechanical forces to drive chemical reactions. Researchers have explored the synthesis of 1,2,3 and 1,2,4-triazole systems under mechanochemical conditions. The resulting compounds may have unique biological properties .
Formal Cycloreversion
Mechanical forces can also induce the cycloreversion of 1,2,3-triazole compounds. Understanding this process may lead to novel applications in biological systems .
Other Applications
Beyond medicinal chemistry, 1,2,3-triazoles find broad utility in various fields:
将来の方向性
Future research on these compounds could focus on further elucidating their mechanism of action and optimizing their structure for improved activity . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as a template for designing new inhibitors . Additionally, more research is needed to fully understand the safety and potential hazards associated with these compounds.
作用機序
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the arrest of the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
特性
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-10-8-25(9-11-26)17-16-18(22-13-21-17)27(24-23-16)14-6-5-7-15(12-14)29-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFOYTBAYPRFKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)

![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)


![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402546.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2402548.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)
![2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2402550.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)